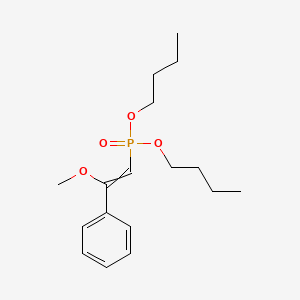
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate is a chemical compound with the molecular formula C16H25O4P It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to a (2-methoxy-2-phenylethenyl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2-methoxy-2-phenylethenyl)phosphonate typically involves the reaction of dibutyl phosphite with a suitable (2-methoxy-2-phenylethenyl) halide under basic conditions. The reaction is usually carried out in an inert solvent such as toluene or THF, and a base like triethylamine is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Substitution: The compound can participate in substitution reactions where the methoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Substitution: Halogenating agents or nucleophiles such as amines and alcohols.
Hydrolysis: Strong acids like HCl or bases like NaOH.
Major Products
Oxidation: Phosphonic acids.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid and butanol.
Scientific Research Applications
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism by which Dibutyl (2-methoxy-2-phenylethenyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. In biological systems, it can mimic phosphate groups and inhibit enzymes that rely on phosphorylation. This inhibition can lead to the disruption of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphite: Similar in structure but lacks the (2-methoxy-2-phenylethenyl) group.
Dimethyl phosphonate: A simpler phosphonate ester with different alkyl groups.
Triphenyl phosphite: Contains phenyl groups instead of butyl groups.
Uniqueness
Dibutyl (2-methoxy-2-phenylethenyl)phosphonate is unique due to the presence of the (2-methoxy-2-phenylethenyl) group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with biological or chemical targets are required .
Properties
CAS No. |
61463-87-4 |
|---|---|
Molecular Formula |
C17H27O4P |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(2-dibutoxyphosphoryl-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C17H27O4P/c1-4-6-13-20-22(18,21-14-7-5-2)15-17(19-3)16-11-9-8-10-12-16/h8-12,15H,4-7,13-14H2,1-3H3 |
InChI Key |
CWLYLUTXCMODES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C=C(C1=CC=CC=C1)OC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















